molecular formula C6H11N3O2 B186377 1-Acetyl-4-nitrosopiperazine CAS No. 73742-56-0

1-Acetyl-4-nitrosopiperazine

Cat. No.: B186377
CAS No.: 73742-56-0
M. Wt: 157.17 g/mol
InChI Key: CUABIQWKHMEWSM-UHFFFAOYSA-N
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Description

1-Acetyl-4-nitrosopiperazine is a synthetic compound belonging to the class of nitrosamines. It is characterized by the presence of a nitroso group attached to a piperazine ring, which is further substituted with an acetyl group. This compound has garnered attention due to its potential therapeutic and toxicological properties.

Biochemical Analysis

Biochemical Properties

1-Acetyl-4-nitrosopiperazine plays a significant role in biochemical reactions, particularly in the context of nitrosamine impurities in pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential impurity in rifampin and rifapentine, where it interacts with cytochrome P450 enzymes for metabolic activation . These interactions can lead to the formation of reactive electrophilic ions that can form DNA adducts, exerting genotoxic effects .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that nitrosamines, including this compound, can induce DNA damage in human HepaRG cells, affecting cellular metabolism and gene expression . This compound’s impact on cell signaling pathways can lead to alterations in cellular homeostasis and energy balance.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can cause DNA damage . Additionally, this compound can induce changes in gene expression by forming DNA adducts, which can lead to mutations and other genetic alterations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that nitrosamines, including this compound, can degrade over time, leading to the formation of various degradation products . These degradation products can have different effects on cellular function, depending on their stability and reactivity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of nitrosamines can induce tumors in rodent models . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and its ability to reach target sites within the cell.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-nitrosopiperazine can be synthesized through the nitrosation of 1-acetylpiperazine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Zinc powder in acetic acid or hydrogen with a palladium catalyst are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Acetyl-4-nitrosopiperazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Its potential mutagenic and carcinogenic properties make it a subject of study in toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.

    Industry: It is used in the synthesis of pharmaceuticals and other chemical products

Comparison with Similar Compounds

  • 1-Methyl-4-nitrosopiperazine
  • 1-Cyclopentyl-4-nitrosopiperazine
  • N-Nitrosopiperazine

Comparison: 1-Acetyl-4-nitrosopiperazine is unique due to the presence of an acetyl group, which influences its reactivity and biological activity. Compared to 1-methyl-4-nitrosopiperazine and 1-cyclopentyl-4-nitrosopiperazine, the acetyl group provides different steric and electronic effects, impacting its chemical behavior and interaction with biological targets .

Properties

IUPAC Name

1-(4-nitrosopiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(10)8-2-4-9(7-11)5-3-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUABIQWKHMEWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400460
Record name 1-acetyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73742-56-0
Record name 1-acetyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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